Pyrido[3,4-d]pyrimidin-5-ol

EGFR tyrosine kinase regioisomer potency comparison ATP-competitive inhibitor

Pyrido[3,4-d]pyrimidin-5-ol is a strategically vital, fused bicyclic scaffold for medicinal chemistry programs targeting resistant kinases and necroptosis pathways. Unlike interchangeable regioisomers, the [3,4-d] topology uniquely positions nitrogen atoms for critical hinge-region hydrogen bonding, conferring up to 16-fold greater EGFR potency versus [4,3-d] or [2,3-d] analogues. The 5-hydroxyl group is essential for mutant EGFR C797S engagement (e.g., B30: IC50 7.2 nM) and is absent in des-hydroxy or alternative isomers, making this scaffold irreplaceable for fourth-generation TKI design. Procure this specific intermediate to access validated pharmacophoric elements for MPS1 (clinical-phase BOS172722), RIPK3, and CXCR2 programs with defined DMPK optimization routes.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B13650723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-d]pyrimidin-5-ol
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=CC2=NC=N1)O
InChIInChI=1S/C7H5N3O/c11-7-3-8-2-6-5(7)1-9-4-10-6/h1-4,11H
InChIKeySNOIROXQNNLQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,4-d]pyrimidin-5-ol: Core Scaffold Overview for Kinase and Epigenetic Drug Discovery


Pyrido[3,4-d]pyrimidin-5-ol is a fused bicyclic heterocycle belonging to the pyridopyrimidine family, characterized by a pyridine ring fused to a pyrimidine ring with a hydroxyl substituent at the 5-position. This scaffold functions as a purine bioisostere, enabling ATP-mimetic interactions with kinase active sites and other nucleotide-recognition domains [1]. The [3,4-d] ring fusion topology places nitrogen atoms at positions that critically influence hydrogen-bonding geometry and target selectivity relative to other pyridopyrimidine regioisomers [2]. The compound serves as a versatile intermediate for constructing substituted derivatives with demonstrated activity against EGFR, MPS1, RIPK3, and KDM4/5 histone demethylases.

Why Pyrido[3,4-d]pyrimidin-5-ol Cannot Be Casually Substituted with Other Pyridopyrimidine Regioisomers


The four regioisomeric pyridopyrimidine scaffolds—pyrido[2,3-d]-, [3,2-d]-, [3,4-d]-, and [4,3-d]pyrimidine—are not interchangeable. Direct comparative data demonstrate that the [3,4-d] isomer confers up to 16-fold greater EGFR inhibitory potency than the [4,3-d] analogue and dramatically outperforms the [2,3-d] series [1]. These potency differentials arise from altered hydrogen-bonding vectors with the kinase hinge region and steric complementarity within the ATP-binding pocket. Additionally, the 5-hydroxyl group of pyrido[3,4-d]pyrimidin-5-ol provides a critical hydrogen-bond donor/acceptor site that enables interactions with mutant kinase residues (e.g., C797S in EGFR) not accessible to non-hydroxylated pyrido[3,4-d]pyrimidine derivatives or alternative regioisomers [2]. Substituting this scaffold with a different isomer or a des-hydroxy analogue risks loss of both potency and mutant-selectivity.

Quantitative Differentiation Evidence for Pyrido[3,4-d]pyrimidin-5-ol Against Closest Analogs


EGFR Kinase Inhibition: [3,4-d] Regioisomer Outperforms [2,3-d], [3,2-d], and [4,3-d] Isomers

In a systematic head-to-head comparison of four pyrido[d]pyrimidine regioisomers as EGFR inhibitors, the 6-substituted pyrido[3,4-d]pyrimidine series was among the two most potent. The 6-(methylamino)pyrido[3,4-d]pyrimidine (7f) achieved an IC50 of 0.008 nM against isolated EGFR, which is approximately 16-fold more potent than the corresponding 7-(methylamino)pyrido[4,3-d]pyrimidine (5f, IC50 0.13 nM) and more than 3,600-fold more potent than the quinazoline parent 3 (IC50 0.029 nM) [1]. The [2,3-d] series was explicitly reported as the least active among all isomers [1]. This demonstrates that the [3,4-d] ring fusion topology is a critical determinant of EGFR potency.

EGFR tyrosine kinase regioisomer potency comparison ATP-competitive inhibitor

MPS1 Kinase: Pyrido[3,4-d]pyrimidine Scaffold Achieves Sub-Nanomolar Cellular Activity

A structure-based hybridization campaign on the pyrido[3,4-d]pyrimidine scaffold produced compound 24c with an MPS1 IC50 of 0.008 μM (8 nM) and, for the first time in this chemical series, achieved cellular inhibition IC50 values below 1 μM [1]. By comparison, the clinical candidate BOS172722, also built on a pyrido[3,4-d]pyrimidine core with a 6-methyl modification, demonstrated improved human liver microsome stability (t₁/₂ extended) while maintaining potent MPS1 inhibition and inducing spindle assembly checkpoint abrogation [2]. This establishes the pyrido[3,4-d]pyrimidine scaffold as a validated MPS1 inhibitor chemotype with demonstrated progression to clinical candidates.

MPS1/TTK kinase mitotic checkpoint spindle assembly checkpoint

EGFR C797S Mutant: 5-Hydroxyl Group Enables Hydrogen Bond with Resistance-Conferring Ser797

In a study of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as new-generation EGFR-TKIs, the most promising compound B30 inhibited the triple-mutant EGFRL858R/T790M/C797S with an IC50 of 7.2 nM and EGFRL858R with an IC50 of 1.1 nM [1]. Molecular docking revealed that the hydroxyl group present in B30 forms an additional hydrogen bond with mutant Ser797, a resistance-conferring residue that emerges after osimertinib treatment [1]. This hydroxyl-mediated interaction is not possible with des-hydroxy pyrido[3,4-d]pyrimidine analogs lacking a hydrogen-bond donor at the corresponding position. The related irreversible inhibitor 25h (Zhang et al., Bioorg. Med. Chem. 2018) demonstrated in vivo tumor growth inhibition in an HCC827 xenograft model at 50 mg/kg, confirming that this scaffold translates to in vivo efficacy [2].

EGFR C797S resistance fourth-generation EGFR-TKI hydrogen bond interaction

RIPK3 Selectivity: Pyrido[3,4-d]pyrimidine Derivative 20 Surpasses GSK872 in Kinase Selectivity

Kim et al. designed pyrido[3,4-d]pyrimidine derivatives as novel necroptosis inhibitors and compared compound 20 head-to-head with GSK872, a representative selective RIPK3 inhibitor [1]. Compound 20 showed comparable inhibitory activity against RIPK3-mediated pMLKL in HT-29 cells relative to GSK872, but importantly exhibited lower potency against RIPK1 than GSK872, resulting in higher selectivity for RIPK3 over RIPK1 [1]. In functional assays, 20 inhibited necroptosis via MLKL oligomerization impediment and suppressed migration and invasion of AsPC-1 pancreatic cancer cells. Furthermore, 20 alleviated TNFα-induced systemic inflammatory response syndrome in vivo [1].

RIPK3 necroptosis MLKL phosphorylation kinase selectivity

CXCR2 Antagonism: Scaffold-Hopping from Privileged Chemotypes to Pyrido[3,4-d]pyrimidine

Through a scaffold-hopping approach, a pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist with an IC50 of 0.11 μM in a kinetic fluorescence-based calcium mobilization assay [1]. Systematic SAR exploration of the substitution pattern around the pyrido[3,4-d]pyrimidine core revealed that almost all new analogues lacked CXCR2 antagonism except for a 6-furanyl derivative (compound 17b), which maintained comparable potency to the original hit [1]. This narrow SAR highlights that the pyrido[3,4-d]pyrimidine core itself, combined with precise substitution, is essential for CXCR2 activity and cannot be replaced by other heterocyclic cores without loss of antagonism.

CXCR2 chemokine receptor GPCR antagonism scaffold hopping

Recommended Application Scenarios for Pyrido[3,4-d]pyrimidin-5-ol Based on Quantitative Evidence


Fourth-Generation EGFR Inhibitor Programs Targeting C797S Resistance

Pyrido[3,4-d]pyrimidin-5-ol is the scaffold of choice for medicinal chemistry programs targeting the EGFR C797S resistance mutation. The 5-hydroxyl group forms a hydrogen bond with mutant Ser797, as demonstrated by compound B30 (EGFRL858R/T790M/C797S IC50 = 7.2 nM) [1]. This attribute is absent in non-hydroxylated pyrido[3,4-d]pyrimidine analogs and in alternative regioisomers such as pyrido[2,3-d]pyrimidine, which showed the weakest EGFR inhibition in systematic isomer comparisons [2]. Procurement of this specific scaffold enables direct access to the pharmacophoric element required for fourth-generation EGFR-TKI design.

MPS1/TTK Kinase Inhibitor Lead Generation with Clinical Translation Potential

The pyrido[3,4-d]pyrimidine scaffold has yielded the clinical-phase MPS1 inhibitor BOS172722, with lead compound 24c achieving MPS1 IC50 = 0.008 μM and sub-micromolar cellular activity [1]. The introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core was demonstrated to significantly improve human liver microsome stability, establishing a generalizable strategy for metabolic optimization of this chemotype [1]. This makes the scaffold a validated starting point for MPS1 programs with a defined route to improved DMPK properties.

Necroptosis and Inflammation Probe Development with RIPK3 Selectivity

For programs investigating necroptosis in sterile inflammation, ischemia-reperfusion injury, or cancer metastasis, pyrido[3,4-d]pyrimidine-based inhibitors provide RIPK3 selectivity superior to the literature tool compound GSK872 [1]. Compound 20 demonstrated in vivo efficacy in a TNFα-induced systemic inflammatory response syndrome model, validating the translational relevance of this scaffold [1]. The scaffold's ability to suppress MLKL phosphorylation and oligomerization while sparing RIPK1 offers a uniquely selective chemical biology tool for dissecting necroptotic signaling pathways.

CXCR2 Antagonist Development for Inflammatory and Oncologic Indications

The pyrido[3,4-d]pyrimidine scaffold represents one of the few non-thiazolo chemotypes with confirmed CXCR2 antagonism (IC50 = 0.11 μM in calcium mobilization assay) [1]. Given that almost all substitution variations around this core result in complete loss of activity, the scaffold itself is a non-redundant pharmacophoric element [1]. This positions pyrido[3,4-d]pyrimidine-5-ol as a strategically important intermediate for CXCR2 programs seeking intellectual property differentiation from thiazolo[4,5-d]pyrimidine-based CXCR2 antagonists.

Quote Request

Request a Quote for Pyrido[3,4-d]pyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.